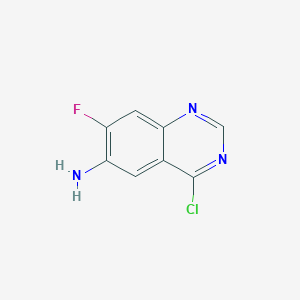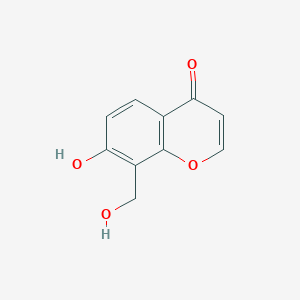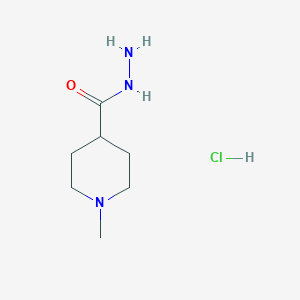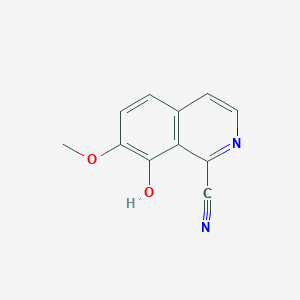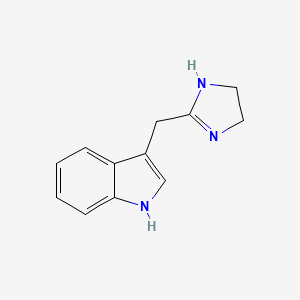
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole is a heterocyclic compound that features both an indole and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an imidazole precursor under specific conditions that promote the formation of the desired heterocyclic structure. For example, the reaction might be catalyzed by a transition metal catalyst such as nickel or palladium, and carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydro-indole derivative.
科学研究应用
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
相似化合物的比较
Similar Compounds
4,5-dihydro-1h-imidazole: Shares the imidazole ring but lacks the indole moiety.
1h-indole: Contains the indole ring but lacks the imidazole component.
2-methyl-1h-indole: Similar structure but with a methyl group instead of the imidazole ring.
Uniqueness
What sets 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole apart is the combination of both the indole and imidazole rings in a single molecule
属性
CAS 编号 |
19853-01-1 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
InChI 键 |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



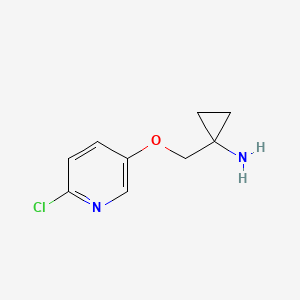
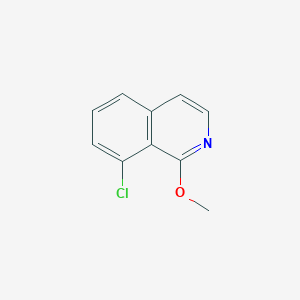
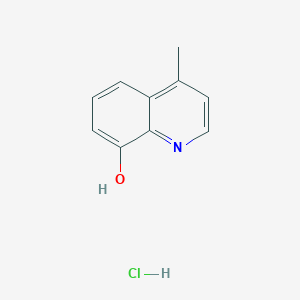
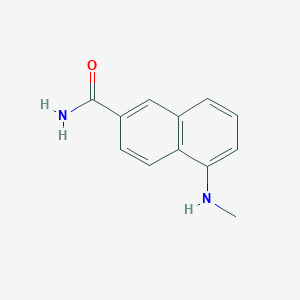
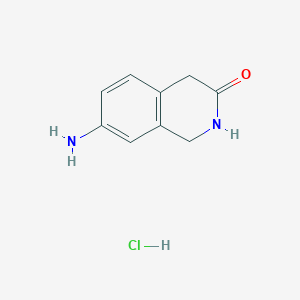
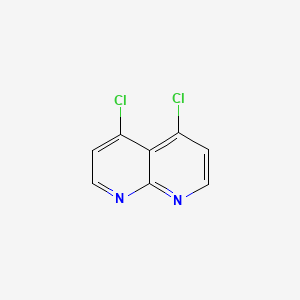
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
